

MDNA113: A Technical Guide to Conditionally Activated Immunotherapy in the Tumor Microenvironment

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Compound Name: Anticancer agent 113

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Executive Summary

MDNA113 is a first-in-class, tumor-targeted and conditionally activated bi-functional immunotherapy designed to overcome the limitations of current anti-PD-1 and IL-2 based treatments.^{[1][2][3][4][5]} Developed by Medicenna Therapeutics, this novel agent, also known as a BiSKIT™ (Bifunctional SuperKine ImmunoTherapy), leverages a unique masking and targeting mechanism to concentrate its potent immune-stimulating activity within the tumor microenvironment (TME), thereby minimizing systemic toxicity and enhancing anti-tumor efficacy. MDNA113 is engineered for high-affinity binding to Interleukin-13 receptor alpha 2 (IL-13Rα2), a receptor overexpressed on a variety of "immunologically cold" solid tumors. This technical guide provides an in-depth overview of MDNA113's mechanism of action, preclinical data, and the experimental methodologies used in its characterization.

Core Technology: The T-MASK™ Platform

MDNA113 is built upon Medicenna's proprietary T-MASK™ (Targeted Metalloprotease Activated SuperKine) platform. This innovative approach integrates three key components into a single molecule:

- **An Anti-PD-1 Antibody:** To block the PD-1/PD-L1 immune checkpoint pathway, a clinically validated mechanism for reinvigorating exhausted T cells.
- **An IL-2 Superkine (IL-2SK):** An engineered variant of IL-2 with enhanced affinity for the IL-2 receptor beta subunit (CD122) and no binding to the alpha subunit (CD25). This preferential signaling stimulates cancer-killing effector T cells and Natural Killer (NK) cells while minimizing the expansion of immunosuppressive regulatory T cells (Tregs).
- **An IL-13 Superkine (IL-13SK) Masking and Targeting Domain:** This domain serves a dual function. It targets MDNA113 to tumor cells overexpressing IL-13R α 2 and simultaneously masks the IL-2SK, sterically hindering its ability to activate the IL-2 receptor systemically.

A protease-sensitive linker connects the IL-13SK to the core therapeutic molecule. Within the TME, which is often rich in matrix metalloproteases (MMPs), this linker is cleaved, releasing the IL-13SK mask and unleashing the full potency of the anti-PD-1 and IL-2SK components directly at the tumor site.

Mechanism of Conditional Activation

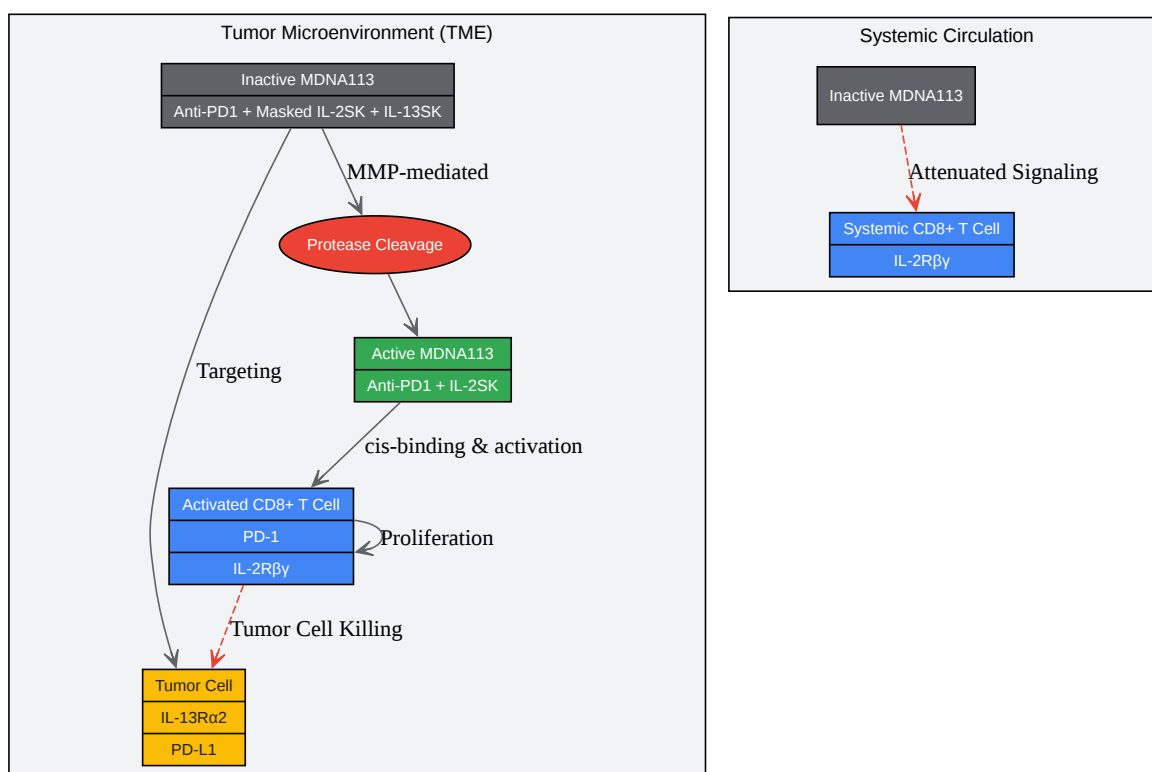
The conditional activation of MDNA113 is a multi-step process designed to ensure localized immune stimulation:

- **Systemic Administration and Tumor Targeting:** Following intravenous administration, the IL-13SK domain of MDNA113 facilitates its accumulation in tumors that overexpress IL-13R α 2. Preclinical studies have shown preferential tumor localization and retention for at least 72 hours in mice with IL-13R α 2-expressing tumors.
- **Masked State in Circulation:** In the periphery, the IL-13SK domain sterically hinders the IL-2SK from binding to IL-2 receptors on circulating immune cells. This "masking" significantly attenuates systemic IL-2R signaling, which is responsible for the dose-limiting toxicities associated with high-dose IL-2 therapy. Importantly, the anti-PD-1 component remains active, capable of blocking the PD-1/PD-L1 interaction.
- **Proteolytic Cleavage in the TME:** The TME of many solid tumors is characterized by an abundance of proteases, such as MMPs. The protease-sensitive linker in MDNA113 is designed to be cleaved by these tumor-associated enzymes.

- **Unmasking and Full Activation:** Upon cleavage, the IL-13SK domain is released, fully restoring the potent activity of the IL-2SK. This localized "unmasking" leads to a powerful, synergistic anti-tumor response driven by both IL-2 receptor agonism and PD-1 checkpoint blockade on the same tumor-infiltrating CD8+ T cells.

Signaling Pathways and Activation Workflow

The following diagrams illustrate the key signaling pathways and the conditional activation workflow of MDNA113.



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Caption: MDNA113 conditional activation and signaling pathway.



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Caption: A typical experimental workflow for MDNA113 evaluation.

Preclinical Data Summary

A comprehensive series of preclinical studies have been conducted to evaluate the activity, efficacy, and tolerability of MDNA113. The key findings are summarized in the tables below.

Table 1: In Vitro Activity of MDNA113

Parameter	MDNA113 (Masked)	MDNA223 (Unmasked)	Fold Change	Assay Description
IL-2R Agonism (EC50)	5,313 pM	137 pM	~38-fold reduction	Jurkat IL-2R $\beta\gamma$ bioassay was used to measure the activation of the IL-2 receptor signaling pathway.
PD-1/PD-L1 Blockade	Maintained	Maintained	No significant change	A PD-1 reporter assay was performed by co-culturing PD-1 reporter cells with PD-L1 expressing cells.
IL-13R α 2 Binding	High Affinity	N/A	N/A	Flow cytometry-based cell binding studies were conducted on IL-13R α 2 positive (A375) and negative (A549) cell lines.
MMP Cleavage	Complete Cleavage	N/A	N/A	Incubation with recombinant MMP9 resulted in the release of the IL-13SK masking domain.
Restored IL-2R Agonism	Fully Restored	N/A	N/A	Following MMP cleavage, IL-2R agonism was measured using

the Jurkat IL-2R β bioassay.

Table 2: In Vivo Efficacy and Tolerability of MDNA113

Study Model	Key Findings
MC38 (IL-13R α 2 negative)	MDNA113 demonstrated similar efficacy to the unmasked version (MDNA223), suggesting effective cleavage and activation within the TME even without receptor-mediated targeting.
MC38-IL-13R α 2 (engineered)	Efficacy of MDNA113 was substantially enhanced, leading to complete tumor regression in the majority of animals, highlighting the benefit of tumor targeting.
4T1.2 Orthotopic Breast Cancer	A single neoadjuvant treatment with MDNA113 resulted in 100% survival by preventing metastasis.
Tumor Rechallenge	Mice that achieved a complete response to MDNA113 treatment were protected from tumor rechallenge, indicating the generation of a durable anti-tumor memory response.
Tolerability	MDNA113 was better tolerated than its unmasked counterpart, with reduced peripheral lymphocyte expansion, supporting the potential for higher and more frequent dosing.
Immune Cell Infiltration	Treatment with MDNA113 led to an enhanced infiltration of functionally active CD8 $^{+}$ T cells over NK cells and Tregs in various tumor models.

Detailed Experimental Methodologies

While detailed, step-by-step protocols are proprietary to Medicenna Therapeutics, the following sections outline the methodologies for key experiments based on published abstracts and

presentations.

In Vitro Assays

- IL-2R Signaling Bioassay:
 - Cell Line: Jurkat IL-2R $\beta\gamma$ bioassay cells, which lack CD25 expression, were used.
 - Method: Cells were incubated with serial dilutions of MDNA113, the unmasked anti-PD1-IL-2SK (MDNA223), or recombinant human IL-2. Activation of the IL-2R pathway was measured via a luminescent reporter readout.
 - Data Analysis: EC50 values were calculated from dose-response curves.
- PD-1/PD-L1 Blockade Reporter Assay:
 - Method: PD-1 reporter cells were co-cultured with PD-L1 expressing antigen-presenting cells (CHO-K1). The ability of MDNA113 to block the PD-1/PD-L1 interaction and restore signaling from the reporter cells was quantified.
- MMP Cleavage Assay:
 - Method: MDNA113 was incubated with recombinant MMP9 (e.g., at 5 μ g/mL at 37°C for 1 hour).
 - Analysis: The cleavage of MDNA113 and the release of the IL-13SK domain were assessed, likely by SDS-PAGE or a similar protein analysis technique. A non-cleavable version of MDNA113 was used as a negative control.
- Cell Binding Assay:
 - Cell Lines: IL-13R α 2 positive (e.g., A375) and IL-13R α 2 negative (e.g., A549) tumor cell lines were used.
 - Method: Cells were incubated with fluorescently labeled MDNA113.
 - Analysis: Binding was quantified by flow cytometry, measuring the mean fluorescence intensity (MFI).

In Vivo Studies

- Animal Models:
 - Syngeneic mouse tumor models were used, including MC38 colon adenocarcinoma and 4T1.2 triple-negative breast cancer.
 - For targeting studies, the MC38 cell line was engineered to overexpress IL-13R α 2.
- Tolerability and Pharmacodynamics:
 - Method: C57Bl/6 mice were treated with equimolar doses of MDNA113 and the unmasked MDNA223 on a twice-weekly schedule.
 - Analysis: Peripheral lymphocyte expansion was monitored through hematology analysis of blood samples collected at specified time points (e.g., 3 days post-treatment).
- Tumor Growth Inhibition Studies:
 - Method: Mice were implanted with tumor cells. Once tumors reached a specified average volume (e.g., 30-40 mm³), treatment was initiated with MDNA113, control articles (such as an anti-PD1 antibody alone), or vehicle, administered via intraperitoneal or intra-tumoral injection.
 - Analysis: Tumor volumes were measured regularly to assess anti-tumor efficacy. Survival was also monitored.
- Tumor Localization Studies:
 - Method: Tumor-bearing athymic mice were injected intravenously with a single dose of fluorescently labeled MDNA113 or MDNA223 (e.g., 2 mg/kg).
 - Analysis: The accumulation and retention of the labeled protein in the tumor were monitored over time (e.g., for over 7 days) using in vivo imaging systems.

Conclusion and Future Directions

MDNA113 represents a promising next-generation immunotherapy that combines tumor targeting, immune checkpoint inhibition, and potent cytokine stimulation in a single, conditionally activated molecule. The preclinical data strongly support the hypothesis that the T-MASK™ platform can widen the therapeutic index of IL-2-based therapies by concentrating their activity within the tumor microenvironment. This approach has the potential to be effective against immunologically "cold" tumors that are refractory to current immunotherapies. Further clinical development is anticipated to validate these promising preclinical findings in patients with a range of solid tumors overexpressing IL-13R α 2.

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